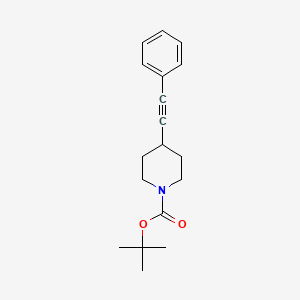
N-BOC-4-(phenylethynyl)piperidine
Descripción general
Descripción
N-BOC-4-(phenylethynyl)piperidine is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
N-BOC-4-(phenylethynyl)piperidine exhibits a range of biological activities that make it a candidate for further research in drug development:
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including this compound, have shown promising anticancer properties. For instance, studies have demonstrated that modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines, such as HCT116 and HL60. The IC50 values for these compounds suggest significant potency in inhibiting cancer cell proliferation .
Neuropharmacological Effects
The compound's structural features allow it to interact with neurotransmitter systems, potentially offering neuroprotective effects. It has been noted for its ability to modulate certain receptors involved in neurodegenerative diseases .
Enzyme Inhibition
This compound has been explored as an inhibitor of specific enzymes relevant to metabolic disorders. For example, it may function as a pharmacological chaperone, stabilizing mutant enzymes involved in lysosomal storage diseases .
Therapeutic Applications
The therapeutic potential of this compound extends across several domains:
Drug Development
As a pharmaceutical intermediate, this compound is utilized in synthesizing more complex drug candidates targeting various diseases. Its role in developing modulators for chemokine receptors highlights its significance in treating inflammatory conditions and cancers .
Research Tool
Due to its ability to selectively bind to certain biological targets, this compound serves as a valuable tool in research settings, aiding in the understanding of receptor-ligand interactions and the development of new therapeutic agents.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Análisis De Reacciones Químicas
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions to regenerate the free amine. This step is critical for further functionalization of the piperidine nitrogen.
Reaction Conditions :
Example :
Applications :
-
Deprotection enables subsequent alkylation, acylation, or reductive amination at the piperidine nitrogen .
Alkyne-Specific Reactions
The phenylethynyl group participates in reactions characteristic of terminal alkynes, including cycloadditions and cross-couplings.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group undergoes [3+2] cycloaddition with azides to form 1,2,3-triazoles, a key reaction in click chemistry .
Conditions :
-
Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate).
Product :
Sonogashira Coupling
The ethynyl group can act as a nucleophile in palladium-catalyzed cross-couplings with aryl/vinyl halides .
Conditions :
Example :
Functionalization of the Piperidine Ring
The piperidine ring undergoes electrophilic substitution or reduction reactions.
Reductive Amination
The free amine (post-Boc deprotection) reacts with ketones or aldehydes to form secondary amines .
Conditions :
Application :
Oxidation
The piperidine ring can be oxidized to a pyridine derivative under strong oxidizing conditions, though this is less common for Boc-protected systems .
Cytotoxic Chalcone Derivatives
Analogous Boc-protected piperidines are used to synthesize chalcones with demonstrated anticancer activity (GI₅₀ values: 0.84–34.7 μg/mL against colorectal cancer cells) .
Key Reaction :
Aldol condensation of 4-Boc-piperidone with substituted benzaldehydes .
Boronic Acid Derivatives
The ethynyl group can be converted to boronic esters for Suzuki-Miyaura couplings, enabling access to biaryl structures .
Example :
Nickel-catalyzed coupling of this compound with tetrahydroxydiboron yields pinacol boronate esters (yield: 55%) .
Stability and Reactivity Considerations
-
Thermal Stability : Stable below 150°C; Boc cleavage occurs above 200°C .
-
Solubility : Soluble in toluene, DCM, and THF; insoluble in hexane .
-
Stereoelectronic Effects : The Boc group shields the piperidine nitrogen, directing reactivity to the ethynyl group .
Comparative Reaction Data
Propiedades
Fórmula molecular |
C18H23NO2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-phenylethynyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)21-17(20)19-13-11-16(12-14-19)10-9-15-7-5-4-6-8-15/h4-8,16H,11-14H2,1-3H3 |
Clave InChI |
IVUNKMFXUDPABM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













